molecular formula C19H17N7O10S2 B606216 Unii-Q52gjj5nel CAS No. 142654-34-0

Unii-Q52gjj5nel

Cat. No.: B606216
CAS No.: 142654-34-0
M. Wt: 567.5 g/mol
InChI Key: FAUHVXXXXAHABE-VHLYPECSSA-N
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Scientific Research Applications

BMS-180680 has several scientific research applications:

    Chemistry: Used as a model compound for studying beta-lactamase resistance.

    Biology: Investigated for its antibacterial properties against various gram-negative bacteria.

    Medicine: Explored as a potential treatment for infections caused by resistant bacteria.

    Industry: Used in the development of new antibiotics and antibacterial agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BMS-180680 involves several key steps:

    Protection of Hydroxylamine: Sequential introduction of two tert-butoxycarbonyl groups into O-benzyl hydroxylamine yields the di-Boc-protected hydroxylamine.

    Preparation of Quinoxaline: Quinoxaline is prepared by condensation of phenylenediamine with tert-butyl 2,3-dioxobutyrate.

    Condensation and Deprotection: The bromomethyl quinoxaline is condensed with N,N-di-Boc-hydroxylamine to afford the protected O-alkyl hydroxylamine.

    Activation and Coupling: 2-Formamido-4-thiazolecarboxylic acid is activated as the mixed anhydride upon treatment with pivaloyl chloride and triethylamine.

    Final Steps: The condensation between the keto group of the sulfamate salt and hydroxylamine gives rise to the corresponding oxime.

Industrial Production Methods

The industrial production of BMS-180680 follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow processes ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions

BMS-180680 undergoes various chemical reactions, including:

    Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N,N’-dioxide, while reduction may yield deprotected quinoxaline .

Mechanism of Action

BMS-180680 exerts its effects by binding preferentially to penicillin-binding protein 3, inhibiting cell wall synthesis in bacteria. This leads to cell lysis and death. The compound’s resistance to beta-lactamase hydrolysis enhances its effectiveness against resistant strains .

Comparison with Similar Compounds

Similar Compounds

    Aztreonam: Another monobactam antibiotic with similar antibacterial activity.

    Ceftazidime: A cephalosporin antibiotic with broad-spectrum activity.

    Imipenem: A carbapenem antibiotic with broad-spectrum activity.

Uniqueness

BMS-180680 is unique in its resistance to hydrolysis by beta-lactamases and its specific activity against Pseudomonas aeruginosa. Its catechol-containing structure also differentiates it from other antibiotics .

Properties

CAS No.

142654-34-0

Molecular Formula

C19H17N7O10S2

Molecular Weight

567.5 g/mol

IUPAC Name

3-[[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2R,3S)-2-methyl-4-oxo-1-sulfoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxymethyl]-6,7-dihydroxyquinoxaline-2-carboxylic acid

InChI

InChI=1S/C19H17N7O10S2/c1-6-13(17(30)26(6)38(33,34)35)24-16(29)14(10-5-37-19(20)23-10)25-36-4-9-15(18(31)32)22-8-3-12(28)11(27)2-7(8)21-9/h2-3,5-6,13,27-28H,4H2,1H3,(H2,20,23)(H,24,29)(H,31,32)(H,33,34,35)/b25-14-/t6-,13+/m1/s1

InChI Key

FAUHVXXXXAHABE-VHLYPECSSA-N

Isomeric SMILES

C[C@@H]1[C@@H](C(=O)N1S(=O)(=O)O)NC(=O)/C(=N\OCC2=NC3=CC(=C(C=C3N=C2C(=O)O)O)O)/C4=CSC(=N4)N

SMILES

n1c(c(nc2cc(c(cc12)O)O)CO\N=C(/C(=O)N[C@@H]1[C@@H](N(C1=O)S(=O)(=O)O)C)c1nc(sc1)N)C(=O)O

Canonical SMILES

CC1C(C(=O)N1S(=O)(=O)O)NC(=O)C(=NOCC2=NC3=CC(=C(C=C3N=C2C(=O)O)O)O)C4=CSC(=N4)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BMS 180680;  BMS180680;  BMS-180680;  SQ 84,100; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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